molecular formula C8H10FNO B1345043 2-((4-Fluorophenyl)amino)ethanol CAS No. 702-17-0

2-((4-Fluorophenyl)amino)ethanol

Cat. No. B1345043
CAS RN: 702-17-0
M. Wt: 155.17 g/mol
InChI Key: FFBNXQAXKXXLJT-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)amino)ethanol is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry. The compound is characterized by the presence of a fluorophenyl group attached to an aminoethanol moiety. This structure is of interest due to the potential pharmacological properties conferred by the fluorine atom and the versatility of the aminoethanol group in chemical reactions.

Synthesis Analysis

The synthesis of related fluorinated compounds has been reported in the literature. For instance, a Schiff base derivative of 2-((4-fluorophenyl)amino)ethanol was synthesized through the condensation of 4-fluorobenzaldehyde and ethanolamine, demonstrating the reactivity of the aminoethanol group with aldehydes to form Schiff bases with potential antibacterial activities . Another related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was synthesized by treating a triazole derivative with sodium methoxide, indicating the possibility of introducing various substituents onto the fluorophenyl ring .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-((4-Fluorophenyl)amino)ethanol has been elucidated using X-ray diffraction analysis. For example, the crystal structure of a thiazole derivative with a hydroxyphenyl group was determined, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding . These structural insights are valuable for understanding the conformational preferences and potential intermolecular interactions of 2-((4-Fluorophenyl)amino)ethanol.

Chemical Reactions Analysis

The reactivity of the aminoethanol group in 2-((4-Fluorophenyl)amino)ethanol allows for various chemical transformations. The formation of Schiff bases, as mentioned earlier, is one such reaction that has been explored for its bacteriostatic properties . Additionally, the presence of the fluorophenyl group could influence the electronic properties of the molecule, potentially affecting its reactivity in other chemical reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-((4-Fluorophenyl)amino)ethanol are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the density, crystal system, and space group of a related compound were reported, which could be indicative of the solid-state properties that 2-((4-Fluorophenyl)amino)ethanol might exhibit . The synthesis process of a related aminophenyl ethanol compound also highlights the importance of purity and yield in the production of such chemicals, which are critical parameters for industrial applications .

Scientific Research Applications

Synthesis Processes

  • A new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate of cardiovascular drugs, has been developed using β-phenylethanol. This process involves esterification, nitrification, hydrolysis, and reduction, resulting in a total yield of 66.4% and HPLC purity of 99.77% (Zhang Wei-xing, 2013).

Applications in Medicinal Chemistry

  • (S)-(–)-1-(4-Fluorophenyl)ethanol is used as an intermediate in the synthesis of an antagonist of the CCR5 chemokine receptor, potentially protective against HIV infection. It also plays a role in the chiral recognition of molecular complexes and is a component of an antimalarial drug and a γ-secretase modulator necessary for treating Alzheimer's disease (ChemChemTech, 2022).

Biological Applications

  • Structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, including adding a methyl or ethyl group, changes sympathomimetic activity, which is crucial for differentiating β-receptor populations (A. M. Lands, F. Ludueña, H. Buzzo, 1967).

Fluorescence Studies

  • N-aryl-2-aminoquinolines, synthesized from 2-chloroquinoline and anilines, show varying fluorescence quantum yields depending on the solvent, influenced by factors like hydrogen bonding and excited-state intramolecular proton transfer (ESIPT) (Shameer Hisham et al., 2019).

Antibacterial Activity

  • The synthesized compound 2-[(4-fluorobenzylidene)-amino]-ethanol showed good bacteriostasis activity against five bacteria, offering a path for synthesizing new medicines with antibacterial properties (Huang Suo-yi, Tian Hua, 2004).

X-Ray Crystal Structures

  • The X-ray structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol shows intermolecular hydrogen bonding, which is key in understanding its crystallography and the formation of its corresponding dehydration compound (M. Percino et al., 2008).

Biotransformation Synthesis

  • An efficient biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol has been described. This compound is a key intermediate for PF-2341066, a potent inhibitor in clinical development (C. Martínez et al., 2010).

Nonlinear Optical (NLO) Materials

  • New derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol synthesized for electro-optical polyurethanes show varying NLO efficiencies based on chromophore concentrations and dipole moments, important for NLO applications (Edgars Jecs et al., 2009).

Peptide Chemistry

  • The 2-(diphenylphosphino)ethyl group has been used for carboxyl-protection in peptide synthesis. It's introduced via esterification using 2-(diphenylphosphino)ethanol and is stable under standard conditions for peptide synthesis (D. Chantreux et al., 1984).

Fluorescence Spectroscopy

  • Study of vibronically-resolved S1–S0 electronicspectra of 2-(p-fluorophenyl)ethanol has identified two conformational isomers, which is significant for understanding the molecular behavior in spectroscopic studies (S. S. Panja, P. Biswas, T. Chakraborty, 2005).

Synthesis of Fluorophenyl Derivatives

  • The synthesis of 2-(2,5-diamino phenyl)ethanol from 3-fluorophenyl acetic acid demonstrates a method with improved yield, crucial for the production of this compound and its derivatives for various applications (Zhao De-feng, 2007).

Carbohydrate Chemistry

  • The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been used for protection of hydroxyl groups in carbohydrate chemistry, showing stability under acidic conditions and cleavage under mild basic conditions, which is vital for the synthesis of complex sugar molecules (S. Spjut, W. Qian, M. Elofsson, 2010).

Safety And Hazards

“2-((4-Fluorophenyl)amino)ethanol” may be toxic . Safety procedures must be followed during use and handling, including wearing appropriate personal protective equipment such as gloves and glasses . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and hazard statements H302, H315, and H319 .

properties

IUPAC Name

2-(4-fluoroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBNXQAXKXXLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649751
Record name 2-(4-Fluoroanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)amino)ethanol

CAS RN

702-17-0
Record name 2-[(4-Fluorophenyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=702-17-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluoroanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-fluorophenyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-fluoroaniline (1.0 g, 8.99 mmol), 2-bromoethanol (2.25 g, 17.99 mmol), potassium carbonate (2.49 g, 17.99 mmol), and anhydrous N,N-dimethylformamide (4 mL) was added to a 50 mL RBF with a magnetic stirring bar. The mixture was allowed to stir at 80° C. for 18 hours. Progress of the reaction was monitored by TLC using ethyl acetate:hexanes (1:1) (Rf product=0.4). The reaction was partitioned using ethyl acetate (80 mL) and water (30 mL). The organic layer was washed with saturated aqueous NaCl (3×30 mL), dried (Na2SO4), filtered, and concentrated. The crude material was purified by silica gel column chromatography using a gradient elution of 30-100% ethyl acetate in hexanes to afford the title compound as an oil (0.75 g, 54% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZY Ibrahim, A Uzairu, G Shallangwa, S Abechi - Scientific African, 2020 - Elsevier
Malaria is a killer disease caused by Plasmodium falciparum and is responsible for over a million death annually. Chloroquine, quinine, pyrimethamine, proguanil, artemisinin, …
Number of citations: 47 www.sciencedirect.com

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